Spheciosterol sulfate B

Description

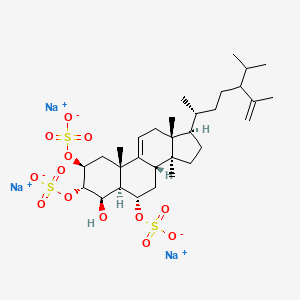

Structure

3D Structure of Parent

Properties

Molecular Formula |

C31H49Na3O13S3 |

|---|---|

Molecular Weight |

794.9 g/mol |

IUPAC Name |

trisodium;[(2S,3S,4R,5R,6S,8S,10S,13R,14S,17R)-4-hydroxy-10,13,14-trimethyl-17-[(2R)-6-methyl-5-propan-2-ylhept-6-en-2-yl]-2,3-disulfonatooxy-1,2,3,4,5,6,7,8,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-yl] sulfate |

InChI |

InChI=1S/C31H52O13S3.3Na/c1-17(2)20(18(3)4)10-9-19(5)21-11-13-31(8)23-15-24(42-45(33,34)35)26-27(32)28(44-47(39,40)41)25(43-46(36,37)38)16-29(26,6)22(23)12-14-30(21,31)7;;;/h12,18-21,23-28,32H,1,9-11,13-16H2,2-8H3,(H,33,34,35)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3/t19-,20?,21-,23-,24+,25+,26+,27-,28-,29-,30-,31+;;;/m1.../s1 |

InChI Key |

RMIRLHGEBPUAMB-FNVNRJGISA-K |

Isomeric SMILES |

C[C@H](CCC(C(C)C)C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2C[C@@H]([C@@H]4[C@@]3(C[C@@H]([C@H]([C@@H]4O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C)C.[Na+].[Na+].[Na+] |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2(C1(CC=C3C2CC(C4C3(CC(C(C4O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C)C)C(=C)C.[Na+].[Na+].[Na+] |

Synonyms |

spheciosterol sulfate B |

Origin of Product |

United States |

Isolation and Origin

Source Organism Identification

Spheciospongia sp. as the Biosynthetic Producer

Spheciosterol sulfate (B86663) B is a natural product biosynthesized by a marine sponge belonging to the genus Spheciospongia. nih.govacs.orgnih.gov This sponge is the source of a series of related trisulfated sterols, including Spheciosterol sulfates A and C, which were isolated alongside Spheciosterol sulfate B. nih.govup.ptbioscientifica.com The identification of Spheciospongia sp. as the producer was confirmed through the chemical analysis of its crude extracts, which showed promising biological activity that led to the isolation of these novel compounds. nih.gov Sponges of the Spheciospongia genus are known for producing a variety of sterols and other bioactive compounds. researchgate.netajol.infoundip.ac.id

Geographical and Habitat Specificity of Collection

The specific specimen of Spheciospongia sp. from which Spheciosterol sulfate B was first isolated was collected in Cagayan de Oro in the Philippines. nih.govnih.gov Sponges of the Spheciospongia genus are found in various marine environments, including the Indo-Pacific region and the Red Sea. ajol.inforesearchgate.net They are known to inhabit shallow waters and can be found in coastal lagoons. researchgate.netajol.info

Extraction Procedures from Biological Matrix

Initial Solvent-Based Extraction Methods

The initial step to isolate Spheciosterol sulfate B from the sponge involved a solvent-based extraction process. The collected Spheciospongia sp. specimen was exhaustively extracted with methanol (B129727) (MeOH) to yield a crude extract. nih.gov This method is a common starting point in marine natural product chemistry to draw out a wide range of metabolites from the biological matrix. The resulting crude extract from this process contained a complex mixture of compounds from which the spheciosterol sulfates were subsequently purified. nih.gov

Chromatographic Purification Techniques

Resin-Based Fractionation Strategies

Following the initial extraction, a multi-step purification process was employed to isolate Spheciosterol sulfate B. The crude methanol extract was first subjected to fractionation using HP20SS resin, a styrenic adsorbent resin. nih.gov The extract was separated using a gradient of water to isopropanol, followed by a methanol wash, which yielded several fractions. nih.gov

The fraction containing the compounds of interest was then further purified using High-Performance Liquid Chromatography (HPLC). nih.gov This involved several chromatographic steps:

An initial separation on a C18 monolithic column. nih.gov

Subsequent purification of the resulting fractions on a C8 column using a gradient of acetonitrile (B52724) and water. nih.gov

A final purification step, also on a C8 column, used a gradient of acetonitrile and a sodium chloride solution to yield pure Spheciosterol sulfate B. nih.gov

A desalting step was performed on the final HPLC fractions to remove salts, which involved extraction with ethyl acetate/methanol and filtration through C18 Sep-Pak cartridges. nih.gov

Multi-Stage High-Performance Liquid Chromatography (HPLC) for Compound Isolation

The isolation of Spheciosterol sulfate B is achieved through a meticulous multi-stage process that begins with a crude extract from its natural source, the marine sponge Spheciospongia sp. nih.gov. Initial fractionation of the crude extract is performed using chromatography on an HP20SS resin, employing a step gradient from water to isopropanol. Bioassay-guided fractionation of the resulting fractions points to the 50/50 water/isopropanol fraction as containing the compounds of interest. nih.gov.

This enriched fraction is then subjected to several rounds of reversed-phase high-performance liquid chromatography (RP-HPLC). This multi-step HPLC approach is essential for separating the complex mixture of structurally similar sterol sulfates present in the extract. A specific fraction from an initial HPLC separation, designated as fraction 191G, was further purified to yield pure Spheciosterol sulfate B. nih.gov. This sequential purification strategy, moving from crude fractionation to refined HPLC, is critical for isolating individual compounds from complex biological matrices.

Optimization of Reversed-Phase HPLC Conditions

The successful isolation of Spheciosterol sulfate B from fraction 191G was contingent on the precise optimization of reversed-phase HPLC conditions. nih.gov. Reversed-phase chromatography separates molecules based on their hydrophobicity through interactions with a non-polar stationary phase and a polar mobile phase. sigmaaldrich.comphenomenex.com. The optimization involves carefully selecting the column, mobile phase composition, and gradient elution to achieve the desired resolution. sigmaaldrich.cominacom.nl.

The specific conditions for the final purification step of Spheciosterol sulfate B were carefully defined. An Agilent ZORBAX Eclipse XDB C8 column was selected as the stationary phase. nih.gov. C8 columns contain silica (B1680970) particles bonded with octyl (C8) chains, creating a non-polar surface that retains hydrophobic analytes. phenomenex.com.

The mobile phase consisted of a mixture of acetonitrile (CH₃CN) and water containing 20 mM sodium chloride (NaCl). nih.gov. Acetonitrile serves as the organic modifier; increasing its concentration in the mobile phase decreases the retention of analytes on the non-polar column. inacom.nl. The inclusion of NaCl helps to maintain a constant ionic strength, which can be crucial for achieving sharp and symmetrical peaks when separating charged molecules like sulfates. chromatographyonline.com.

A gradient elution was employed, where the concentration of the organic solvent is gradually increased over the course of the analysis. This technique is powerful for separating complex mixtures containing compounds with a wide range of hydrophobicities. inacom.nl. The specific gradient started at 30% acetonitrile and increased to 50% over 45 minutes. nih.gov. This optimized gradient allowed for the successful separation of Spheciosterol sulfate B, which eluted at a retention time of 28.4 minutes. nih.gov.

The detailed parameters for the optimized HPLC method are summarized in the table below.

Table 1: Optimized HPLC Conditions for Spheciosterol Sulfate B Isolation

| Parameter | Condition |

|---|---|

| Instrumentation | High-Performance Liquid Chromatography (HPLC) |

| Column | Agilent ZORBAX Eclipse XDB C8 |

| Mobile Phase A | 20 mM NaCl in H₂O |

| Mobile Phase B | Acetonitrile (CH₃CN) |

| Gradient | 30% B to 50% B |

| Time | 45 minutes |

| Flow Rate | 4.5 mL/min |

| Elution Time | 28.4 minutes |

Data sourced from: nih.gov

Compound Index

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Spheciosterol sulfate A |

| Spheciosterol sulfate B |

| Spheciosterol sulfate C |

Structural Elucidation and Comparative Analysis

Steroidal Nucleus Homology across Spheciosterol Sulfates

A key finding in the study of Spheciosterol sulfate (B86663) B is the remarkable conservation of its steroidal nucleus with other members of the spheciosterol sulfate family.

Shared Core Structure with Spheciosterol Sulfate A

Comparative NMR data analysis has unequivocally demonstrated that Spheciosterol sulfate B possesses the same steroidal nucleus as Spheciosterol sulfate A. nih.gov This core is a highly substituted and complex framework, the structure of which was elucidated through a combination of COSY and HMBC correlations. nih.gov The assembly of rings A and B was confirmed by COSY correlations between adjacent protons and key HMBC correlations from the methyl group at position 19 (Me-19) to carbons C-1, C-5, C-9, and C-10. nih.gov Similarly, the structure of rings C and D was established through HMBC correlations from the methyl groups at positions 18 (Me-18) and 30 (Me-30) to various carbons within the C and D rings. nih.gov

Common Δ⁹⁽¹¹⁾-14α-Methyl Substitution Pattern

A defining characteristic of the spheciosterol family, including Spheciosterol sulfate B, is the presence of a Δ⁹⁽¹¹⁾ double bond and a 14α-methyl group. nih.govnih.gov The position of the double bond between carbons 9 and 11 was confirmed by HMBC correlations from the proton at position 11 (H-11) to carbons C-8 and C-12. nih.gov This particular substitution pattern is also found in other marine-derived sterols, such as the topsentiasterols, highlighting a potential common biogenetic origin. nih.govmdpi.com The spheciosterols are part of a select group of 4β-hydroxy-14α-methyl sterols found in marine organisms. nih.gov

Side Chain Structural Differentiation in Spheciosterol Sulfate B

While the steroidal nucleus is conserved, the side chain of Spheciosterol sulfate B presents a key point of structural divergence from its analogue, Spheciosterol sulfate A.

Comparison of Side Chain Structural Motifs with Related Sterols from Other Marine Organisms

The side chain found in Spheciosterol sulfate B is not entirely novel in the marine natural product landscape. Similar side chain structures have been previously reported in sponges such as Dysidea herbacea and Verongia cauliformis, as well as in an unidentified chrysophyte. nih.gov This suggests that the biosynthetic pathways responsible for generating this specific side chain may be distributed across different marine species.

Characterization of Sulfate Ester Moieties

Evidentiary Basis for Trisulfated Nature

The characterization of Spheciosterol sulfate B as a trisulfated sterol is substantiated by a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These methods provided definitive evidence for the presence and location of the three sulfate ester functional groups.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Initial analysis by HRESIMS was crucial in establishing the molecular formula and indicating the polysulfated structure of Spheciosterol sulfate B. nih.gov The mass spectrum showed multiply charged ions, a characteristic feature of molecules bearing multiple sulfate groups. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments revealed characteristic losses of 80 Da, corresponding to the mass of a sulfur trioxide (SO₃) unit, which is a hallmark fragmentation pattern for sulfate esters. nih.gov These observations provided the initial, strong evidence for the presence of three sulfate esters within the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive 1D and 2D NMR studies were employed to fully elucidate the complex structure of Spheciosterol sulfate B. nih.govnih.gov The NMR data confirmed the presence of a steroid nucleus and a detailed side chain. nih.gov

Initial analysis of the ¹H and ¹³C NMR data indicated the presence of several key structural features. nih.gov This included four oxygenated methines, a terminal olefin, and a trisubstituted olefin. nih.gov Comparison of the NMR data for Spheciosterol sulfate B with its analogs, Spheciosterol sulfate A and C, revealed that they all share the same steroid nucleus but differ in their side-chain structure. nih.gov In Spheciosterol sulfate B, the side chain features an isopropyl group. nih.gov

The following table summarizes the key NMR data that supported the structural assignment of Spheciosterol sulfate B.

| Structural Feature | ¹H NMR (δ) | ¹³C NMR (δ) | Interpretation |

| Methyl Singlets | 0.68, 0.80, 1.42, 1.57 | - | Four distinct methyl environments |

| Methyl Doublets | 0.81, 0.91, 0.92 | - | Three methyl groups adjacent to a methine |

| Oxygenated Methines | 4.46, 4.82, 4.84, 4.96 | - | Four carbons bearing hydroxyl or sulfate groups |

| Terminal Olefin | 4.77, 4.62 | - | Presence of a C=CH₂ group |

| Trisubstituted Olefin | 5.35 | - | A double bond with one hydrogen substituent |

| Quaternary Carbons | - | 5 | Five carbons with no attached protons |

| Methines | - | 11 | Eleven CH groups |

| Methylenes | - | 8 | Eight CH₂ groups |

| Data derived from published research findings. nih.gov |

The collective interpretation of these detailed research findings from HRESIMS and NMR spectroscopy provided the conclusive evidence for the trisulfated sterol structure of Spheciosterol sulfate B. nih.gov

Biosynthetic Pathways and Precursor Chemistry

Hypothesized Origins of the Steroid Skeleton

The fundamental tetracyclic core of Spheciosterol sulfate (B86663) B is proposed to originate from common triterpenoid (B12794562) precursors, a widespread strategy in the biosynthesis of steroids across various organisms, including marine sponges.

The biosynthesis of the vast majority of steroids begins with the cyclization of squalene. In many organisms, this leads to the formation of lanosterol (B1674476), which serves as a crucial intermediate. It is hypothesized that the steroid nucleus of spheciosterol follows a similar biogenetic path. Sponges, in particular, are known to harbor a rich diversity of lanostane-derived triterpenoids. nih.govnih.gov These compounds share the same fundamental tetracyclic ring system that, after a series of enzymatic modifications, could yield the spheciosterol skeleton.

Parkeol (B1252197), a tetracyclic triterpene alcohol that is an isomer of lanosterol, represents another potential precursor. The structural similarity of these compounds to the steroid nucleus suggests that a lanostane- or parkeol-type intermediate is a plausible starting point for the biosynthesis of the spheciosterol core. While direct experimental evidence tracing the conversion of parkeol or lanosterol specifically to spheciosterol in Spheciospongia sp. is not yet fully established, the prevalence of these precursors in sponges provides strong circumstantial support for this biosynthetic hypothesis. nih.govnih.gov

Mechanistic Insights into Side Chain Elongation and Functionalization

The unique side chain of Spheciosterol sulfate B is assembled through a series of precise enzymatic reactions. A proposed biosynthetic pathway suggests a multi-step process involving methylation and subsequent rearrangements to achieve the final structure.

The elongation and branching of the steroid side chain are often accomplished through the enzymatic transfer of methyl groups from a donor molecule. In the proposed biosynthesis of the Spheciosterol sulfate B side chain, S-Adenosylmethionine (SAM) is identified as the key methyl donor. nih.gov SAM is a common cosubstrate involved in methyl group transfers in a vast array of metabolic pathways. nih.govnih.gov The biosynthesis is thought to proceed via multiple SAM-dependent methylation steps. For instance, the pathway to a related compound, spheciosterol sulfate C, involves successive methyl additions to C-26 and C-25 of a precursor side chain. nih.gov This mechanism of consecutive methylations by SAM-dependent enzymes is a known strategy for building complex alkyl side chains in natural product biosynthesis. nih.govnih.gov

Table 1: Key Participants in the Proposed Biosynthesis of the Spheciosterol Side Chain

| Role | Compound/Enzyme Class | Description |

|---|---|---|

| Precursor Skeleton | Lanostane/Parkeol | A tetracyclic triterpenoid hypothesized to be the foundational structure for the steroid nucleus. |

| Methyl Group Donor | S-Adenosylmethionine (SAM) | A universal biological cosubstrate that provides methyl groups for the alkylation of the side chain. nih.gov |

| Enzyme Class | Methyltransferases | Enzymes that catalyze the transfer of a methyl group from SAM to the steroid side chain precursor. |

| Intermediate | Carbocation | A reactive, positively charged intermediate formed during the rearrangement phase of the side chain. wikipedia.orglscollege.ac.in |

Following the initial methylation events, the steroid side chain undergoes significant structural reorganization. This phase is characterized by skeletal rearrangements and the formation of double bonds (olefins), which are critical for establishing the final architecture of the Spheciosterol sulfate B side chain. The proposed mechanism involves the generation of carbocation intermediates, which are prone to rearrangements to achieve greater stability.

A key mechanistic feature of the post-methylation rearrangement is the Wagner-Meerwein rearrangement. researchgate.netslideshare.net This type of reaction is a class of carbocation 1,2-rearrangement in which a hydrogen, alkyl, or aryl group migrates from one carbon atom to an adjacent, electron-deficient carbon center. wikipedia.orglscollege.ac.in The driving force for this shift is the formation of a more stable carbocation. nih.gov For example, a secondary carbocation will readily rearrange to a more stable tertiary carbocation if a suitable migrating group is available on an adjacent carbon.

In the context of the spheciosterol side chain, the formation of a carbocation after methylation can trigger a cascade of 1,2-hydride shifts. wikipedia.org These shifts effectively move the positive charge along the carbon chain, facilitating the precise positioning of substituents and the eventual elimination of a proton to form a stable olefin. This sequence of carbocation formation, Wagner-Meerwein rearrangement (specifically, 1,2-hydride shifts), and subsequent deprotonation is a classic and powerful strategy in steroid biosynthesis for creating complex and varied side chain structures from simpler precursors. thieme.de

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Spheciosterol sulfate B |

| Spheciosterol sulfate C |

| Parkeol |

| Lanostane |

| Lanosterol |

| S-Adenosylmethionine (SAM) |

Biological Activities and Mechanistic Studies

Protein Kinase C Zeta (PKCζ) Inhibition

Spheciosterol sulfate (B86663) B has been identified as a potent inhibitor of PKCζ, an atypical isoform of the Protein Kinase C family that plays a crucial role in various cellular processes, including cell proliferation and signaling cascades.

The inhibitory effect of Spheciosterol sulfate B on PKCζ has been quantified through its half-maximal inhibitory concentration (IC50). Research has determined the IC50 value of Spheciosterol sulfate B to be 0.53 µM. acs.orgnih.govnih.govnih.govnih.gov This value indicates a significant potency in inhibiting the kinase activity of the PKCζ enzyme.

Table 1: IC50 Value for Spheciosterol Sulfate B Against PKCζ

| Compound | IC50 (µM) | Target | Reference |

|---|

Spheciosterol sulfate B belongs to a group of related sterol sulfates isolated from the Philippine sponge Spheciospongia sp., which also includes Spheciosterol sulfate A, Spheciosterol sulfate C, and the known compound Topsentiasterol sulfate E. acs.orgnih.gov Comparative studies reveal variations in their inhibitory potency against PKCζ, suggesting that structural differences, particularly in the side chain, are critical for activity. acs.orgnih.gov

Among these related compounds, Spheciosterol sulfate C is the most potent inhibitor, with an IC50 value of 0.11 µM, making it nearly five times more active than Spheciosterol sulfate B and over ten times more active than Spheciosterol sulfate A. acs.orgnih.govnih.gov Spheciosterol sulfate A and Topsentiasterol sulfate E are the least potent of the group. acs.orgnih.gov The differing potencies highlight the structure-activity relationship within this class of marine natural products. nih.gov

Table 2: Comparative PKCζ Inhibition by Spheciosterol Sulfates and Analogs

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Spheciosterol sulfate A | 1.59 | acs.org, nih.gov |

| Spheciosterol sulfate B | 0.53 | acs.org, nih.gov |

| Spheciosterol sulfate C | 0.11 | acs.org, nih.gov |

The mechanism of Protein Kinase C (PKC) regulation is complex, involving regulatory and catalytic domains. nih.gov In its inactive state, a pseudosubstrate sequence within the regulatory domain binds to the catalytic site, preventing substrate phosphorylation. nih.gov Activation typically requires conformational changes that expose the catalytic site. nih.gov Allosteric modulators can influence this process by binding to sites other than the active substrate-binding site, inducing conformational changes that either activate or inhibit the enzyme. nih.gov

Spheciosterol sulfate B is reported to exert its inhibitory effect by targeting the catalytic domain of PKCζ. nih.govnih.gov While the precise interactions are a subject of ongoing research, this mode of action is characteristic of many kinase inhibitors. The binding of the inhibitor to the catalytic domain prevents the enzyme from phosphorylating its target substrates, thereby blocking its downstream signaling functions.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation

In addition to its effects on PKCζ, Spheciosterol sulfate B also influences the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses.

In a cell-based assay utilizing primary human chondrocytes, Spheciosterol sulfate B and its related analogs were shown to inhibit the activation of NF-κB. acs.orgnih.govnih.gov The half-maximal effective concentration (EC50) for this inhibitory activity was found to be in the range of 12-64 µM for the group of compounds. acs.orgnih.govbioscientifica.com While effective, the potency of these sterols against NF-κB is less pronounced than their potent activity against PKCζ. acs.orgnih.gov

Table 3: EC50 Values for Spheciosterol Sulfates Against NF-κB Activation

| Compound Group | Cellular Model | EC50 (µM) | Reference |

|---|

The NF-κB protein complex is a critical transcription factor that, upon activation, orchestrates the expression of numerous genes involved in inflammation. scienggj.org By inhibiting the activation of NF-κB, Spheciosterol sulfate B can interfere with this pro-inflammatory cascade. The demonstration of this activity in human chondrocytes—cells central to cartilage health—suggests a potential role for this compound in modulating inflammatory processes within joints. acs.orgscienggj.org This inhibitory action on a key inflammatory pathway underscores the compound's potential as a tool for studying inflammatory signaling.

Investigation of Downstream Molecular Targets and Cellular Effects of Spheciosterol Sulfate B

Spheciosterol sulfate B is a trisulfated sterol isolated from the marine sponge Spheciospongia sp. nih.govbioscientifica.com Its biological activity is primarily associated with the inhibition of protein kinase C zeta (PKCζ), a key enzyme in various cellular signaling pathways. nih.govresearchgate.net This inhibition triggers a cascade of downstream effects, influencing transcription factors, kinase signaling, cytoskeletal interactions, and ion channel activity.

Binding Interactions with Transcription Factor p65

The interaction between Spheciosterol sulfate B and the transcription factor p65 (also known as RelA) is indirect, mediated primarily through its potent inhibition of PKCζ. nih.govresearchgate.net The p65 subunit is a critical component of the nuclear factor-kappa B (NF-κB) transcription factor complex, which plays a central role in regulating inflammatory responses, immunity, and other cellular processes. mdpi.comfrontiersin.org

The activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of its inhibitor, IκBα. mdpi.com This releases the NF-κB dimer (most commonly the p65-p50 heterodimer), allowing it to translocate to the nucleus, bind to specific DNA sequences (κB sites), and initiate the transcription of target genes. mdpi.comnih.gov

Certain kinases, including atypical PKC isoforms like PKCζ, can phosphorylate the p65 subunit itself. frontiersin.org For example, PKCζ can phosphorylate p65 at serine 311 (S311), an event that can disrupt the suppression of target genes. frontiersin.org By inhibiting PKCζ, Spheciosterol sulfate B interferes with these phosphorylation events, thereby modulating the transcriptional activity of p65. Research has demonstrated that Spheciosterol sulfate B inhibits NF-κB activation in cell-based assays with an EC₅₀ value in the micromolar range. nih.govbioscientifica.com This inhibition prevents the downstream expression of NF-κB-regulated genes, which are often pro-inflammatory. nih.govfrontiersin.org

| Target | Activity | IC₅₀/EC₅₀ Value | Assay Type | Source |

|---|---|---|---|---|

| PKCζ | Inhibition | 0.53 µM | Enzymatic Assay | nih.govresearchgate.netnih.gov |

| NF-κB | Inhibition of Activation | 12-64 µM | Cell-Based Assay | nih.govbioscientifica.com |

Influence on Key Kinase Cascades

The inhibitory effect of Spheciosterol sulfate B on PKCζ has significant implications for other major signaling cascades, notably the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.govscispace.com These pathways are highly conserved signaling modules that regulate a multitude of cellular functions. ijbs.comkegg.jp

There is extensive crosstalk between PKC, MAPK, and Akt signaling. PKC can initiate a cascade of protein kinases that leads to the activation of the MAPK pathway. nih.gov The MAPK family includes key members such as extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38, which are activated in a tiered kinase cascade. kegg.jpresearchgate.net Conversely, certain PKC isoforms can suppress signaling through the Akt pathway. scispace.com

Given that Spheciosterol sulfate B is a potent inhibitor of PKCζ, it is inferred to modulate these interconnected pathways. researchgate.netnih.gov By blocking PKCζ activity, it can prevent the downstream activation of MAPK-dependent processes. nih.gov Similarly, its influence on PKC can alter the phosphorylation status and activity of Akt, a central kinase involved in regulating cellular survival and metabolism. scispace.comucl.ac.uk The PI3K/Akt and MAPK/ERK pathways can act synergistically or distinctly to regulate cellular processes. ijbs.com The inhibition of NF-κB by Spheciosterol sulfate B is also intertwined with these cascades, as NF-κB activation can be influenced by both MAPK and PI3K/Akt signaling. researchgate.netjournal-dtt.org

Regulation of Actin-Myosin Interaction and Associated Proteins

Spheciosterol sulfate B's inhibition of PKCζ can indirectly regulate the interaction between actin and myosin, the fundamental components of the cellular contractile apparatus. nih.govnih.gov This regulation is particularly evident in vascular smooth muscle (VSM), where PKC plays a crucial role in contraction. nih.gov

The interaction between actin and myosin is controlled by the phosphorylation of the myosin light chain (MLC), which is in turn regulated by a balance between MLC kinase and MLC phosphatase. nih.govnih.gov Activated PKC can influence this balance in several ways:

Phosphorylation of CPI-17: PKC can phosphorylate CPI-17, a 17-kDa protein that is a potent inhibitor of MLC phosphatase. nih.gov Phosphorylated CPI-17 inhibits the phosphatase, leading to increased MLC phosphorylation, enhanced myofilament sensitivity to Ca²⁺, and contraction. nih.govnih.gov

Phosphorylation of Calponin: PKC can also phosphorylate the actin-binding protein calponin. nih.gov The phosphorylation of calponin reverses its inhibitory effect on actin-activated myosin ATPase activity, thereby permitting a greater degree of actin-myosin interaction. nih.govscispace.com

By inhibiting PKCζ, Spheciosterol sulfate B is expected to reduce the phosphorylation of substrates like CPI-17 and calponin. nih.govnih.gov This would lead to increased MLC phosphatase activity and decreased actin-myosin interaction, thereby modulating cellular contractility and tension. The regulation of the actin-myosin cytoskeleton is a complex process also involving microRNAs that can directly or indirectly affect the expression of actin, myosin, and associated regulatory proteins. mdpi.comsemanticscholar.org

| Protein | Effect of PKC Phosphorylation | Consequence | Inferred Effect of Spheciosterol Sulfate B | Source |

|---|---|---|---|---|

| CPI-17 | Activation | Inhibition of MLC Phosphatase, increased MLC phosphorylation | Reduced inhibition of MLC Phosphatase | nih.govnih.gov |

| Calponin | Inhibition | Reverses its inhibition of myosin ATPase, allowing more actin-myosin binding | Reduced actin-myosin interaction | nih.gov |

Impact on Ion Channel Activity and Membrane Potential

The activity of various ion channels, which are essential for maintaining membrane potential and controlling ion flow, can be modulated by PKC. nih.govnih.govwikipedia.org Therefore, Spheciosterol sulfate B, as a PKC inhibitor, can indirectly impact these electrophysiological properties.

In many cell types, particularly vascular smooth muscle cells, activated PKC can phosphorylate and inhibit certain potassium (K⁺) channels. nih.gov The inhibition of K⁺ channels reduces the outward flow of potassium ions, leading to membrane depolarization. This depolarization can then activate voltage-dependent calcium (Ca²⁺) channels, resulting in an influx of Ca²⁺ that triggers various cellular responses, including contraction. nih.gov

By inhibiting PKCζ, Spheciosterol sulfate B would prevent the phosphorylation and subsequent inhibition of these K⁺ channels. nih.govnih.gov This could result in the stabilization of the resting membrane potential or even hyperpolarization, counteracting depolarizing stimuli. This modulation of ion channel activity demonstrates a key mechanism by which Spheciosterol sulfate B can influence cellular excitability and function without directly binding to the channels themselves. nih.govwikipedia.org

Effects on Cellular Processes, Excluding Proliferation

The inhibitory effects of Spheciosterol sulfate B on the PKCζ/NF-κB axis translate into the modulation of several fundamental cellular processes beyond proliferation. nih.govresearchgate.netnih.gov These processes include differentiation, apoptosis, and inflammation.

Inflammation: The most direct cellular effect documented for Spheciosterol sulfate B is the inhibition of NF-κB activation. nih.govbioscientifica.com Since NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines (like TNF-α and interleukins), chemokines, and adhesion molecules, its inhibition by Spheciosterol sulfate B points to a significant anti-inflammatory potential. mdpi.comfrontiersin.org

Differentiation and Apoptosis: PKC enzymes are deeply involved in the signaling pathways that control cell fate, including differentiation and programmed cell death (apoptosis). researchgate.net The specific isoform PKCζ has been identified as critical for certain differentiation programs, such as T helper (Th) 2 cell differentiation, which is important in allergic diseases like asthma. nih.gov By inhibiting PKCζ, Spheciosterol sulfate B could influence these differentiation pathways and potentially modulate apoptotic processes. researchgate.netnih.gov

Cartilage Metabolism: The inhibitory effect of Spheciosterol sulfate B on NF-κB activation was observed in human chondrocytes (cartilage cells). nih.gov This suggests a potential role in modulating cartilage metabolism and pathology, as NF-κB is a key player in the inflammatory and degradative processes seen in joint diseases.

Structure Activity Relationship Sar

Correlations Between Side Chain Variations and Biological Potency

The structure of the side chain attached to the steroid nucleus is a critical determinant of the biological activity of spheciosterol sulfates against PKCζ. nih.gov Comparative studies of different spheciosterol analogs have revealed that even subtle changes in the side chain can lead to significant differences in inhibitory potency.

For instance, spheciosterol sulfate (B86663) C, which possesses a unique side chain, is approximately 10-fold more active as a PKCζ inhibitor than spheciosterol sulfate A and topsentiasterol sulfate E. nih.gov This highlights the importance of the side chain's specific configuration in its interaction with the target enzyme. Spheciosterol sulfate B contains the same steroid nucleus as spheciosterol sulfate A but differs in its side chain, featuring an isopropyl group instead of an ethyl group. nih.gov This variation contributes to its specific inhibitory activity.

The side chain found in spheciosterol sulfate B has also been identified in other marine organisms, such as the sponges Dysidea herbacea and Verongia cauliformis. nih.gov In contrast, the side chain of spheciosterol sulfate C has not been previously reported from other natural sources. nih.gov

Table 1: Comparative PKCζ Inhibitory Activity of Spheciosterol Analogs

| Compound | IC₅₀ (µM) for PKCζ Inhibition |

| Spheciosterol sulfate A | 1.59 |

| Spheciosterol sulfate B | 0.53 |

| Spheciosterol sulfate C | 0.11 |

| Topsentiasterol sulfate E | 1.21 |

Influence of Sulfate Group Positionality and Number on Activity

The presence and positioning of sulfate groups on the spheciosterol molecule are crucial for its biological function. The sulfated nature of these sterols has drawn considerable attention due to their promising biological activities, including inhibitory effects against HIV-1. nih.gov

Spheciosterol sulfate B, like its analogs, is characterized by the presence of sulfate esters. nih.gov While detailed studies isolating the specific contribution of each sulfate group's position in spheciosterol sulfate B are limited, the collective inhibitory data of sulfated sterols against PKCζ underscore the importance of this functional group. The multiply charged ions and loss of 80 Da observed in mass spectrometry analysis of these compounds are indicative of the presence of sulfate esters. nih.gov The differential potencies among spheciosterol sulfates A, B, and C, which share a common sulfated steroid nucleus but differ in their side chains, suggest that the interplay between the sulfated core and the specific side chain structure is key to their potent and selective inhibition of PKCζ. nih.gov

Significance of the Steroid Nucleus in Receptor Binding and Enzyme Inhibition

The steroid nucleus of spheciosterol sulfate B is a fundamental component for its inhibitory activity, providing the structural scaffold for interaction with the catalytic domain of PKCζ. nih.govnih.gov Spheciosterol sulfates belong to a select group of 4β-hydroxy-14α-methyl sterols. nih.gov This specific steroid nucleus, with a Δ⁹⁽¹¹⁾-4,4-demethyl-4-deoxy-14α-methyl substitution pattern, is a rare feature among marine steroids. nih.gov

This distinct sterol framework is shared by spheciosterol sulfates A, B, and C, indicating its essential role in their shared mechanism of action against PKCζ. nih.gov The steroid nucleus positions the critical side chain and sulfate groups in a specific three-dimensional orientation, facilitating binding to the target enzyme. The inhibitory action of spheciosterol sulfate B on PKCζ occurs at the catalytic domain, competing with ATP. nih.govnih.gov This mode of action is common for small molecule inhibitors of protein kinases. nih.gov The unique 4β-hydroxy-14α-methyl sterol structure of spheciosterols likely contributes to the affinity and specificity of this binding, distinguishing them from other kinase inhibitors. nih.gov

Future Research Directions and Applications

Advanced Mechanistic Elucidation via Omics Approaches

The discovery that Spheciosterol sulfate (B86663) B inhibits Protein Kinase C zeta (PKCζ) and subsequently the NF-κB signaling pathway provides a foundational understanding of its bioactivity. nih.gov However, the precise molecular interactions and broader cellular consequences of this inhibition remain to be fully explored. Future research can leverage multi-omics strategies to gain deeper insights. thermofisher.com These approaches, which integrate genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to Spheciosterol sulfate B. thermofisher.comnih.gov

A proposed multi-omics workflow could involve:

Transcriptomics (RNA-seq): Exposing cancer cell lines to Spheciosterol sulfate B and performing RNA sequencing would reveal global changes in gene expression. nih.gov This could identify downstream genes regulated by the PKCζ/NF-κB pathway and potentially uncover other signaling pathways affected by the compound.

Proteomics: Using techniques like mass spectrometry, researchers can quantify changes in protein abundance and post-translational modifications (e.g., phosphorylation) following treatment. nih.gov This would confirm effects on the known PKCζ target and identify other protein-level interactions and downstream signaling cascades.

Metabolomics: Analyzing the cellular metabolome could illuminate how Spheciosterol sulfate B alters cellular metabolism, which is often dysregulated in diseases like cancer. thermofisher.com

By integrating these datasets, researchers can construct a detailed model of the compound's mechanism of action, potentially identifying novel therapeutic applications and biomarker signatures for its activity. thermofisher.com

| Omics Approach | Key Technology | Primary Objective | Potential Findings |

|---|---|---|---|

| Transcriptomics | RNA-sequencing (RNA-seq) | Analyze global changes in gene expression post-treatment. nih.gov | Identification of regulated genes and affected signaling pathways beyond NF-κB. |

| Proteomics | Mass Spectrometry | Quantify changes in protein expression and post-translational modifications. nih.gov | Confirmation of PKCζ target engagement and discovery of off-target effects or new protein interactions. |

| Metabolomics | Mass Spectrometry, NMR Spectroscopy | Profile changes in small molecule metabolites. thermofisher.com | Understanding of the compound's impact on cellular metabolism and bioenergetics. |

Chemoenzymatic Synthesis and Derivatization for Enhanced Bioactivity

The supply of many promising marine natural products is often limited, hindering extensive preclinical and clinical development. biomolther.org Total chemical synthesis of complex molecules like Spheciosterol sulfate B, with its specific stereochemistry and multiple sulfate groups, is a significant challenge. An integrated chemoenzymatic approach presents a highly promising alternative. nih.gov This strategy combines the efficiency of chemical synthesis for creating a core scaffold with the high selectivity of enzymes for specific modifications, such as glycosylation or sulfation. nih.govfrontiersin.org

A potential chemoenzymatic route for Spheciosterol sulfate B could involve:

Chemical Synthesis of the Sterol Core: A non-sulfated sterol precursor could be synthesized chemically.

Enzymatic Sulfation: Specific sulfotransferase enzymes could then be used to add sulfate groups at the correct positions on the sterol core and side chain. This approach circumvents the difficult challenge of regioselective sulfation using purely chemical methods, which often requires complex protection and deprotection steps. sci-hub.se

Furthermore, this chemoenzymatic platform would enable the creation of a library of Spheciosterol sulfate B derivatives. By altering the sterol backbone or enzymatically modifying the sulfation pattern, researchers could explore the structure-activity relationship (SAR). nih.gov This process could lead to the development of new analogs with enhanced potency, selectivity, or improved pharmacokinetic properties.

Computational Modeling and Molecular Dynamics Simulations of Ligand-Target Interactions

Computational methods are powerful tools for understanding how a ligand like Spheciosterol sulfate B interacts with its protein target. Molecular dynamics (MD) simulations, in particular, can provide insights into the dynamic nature of this binding at an atomic level. nih.gov Given that Spheciosterol sulfate B is a PKCζ inhibitor, MD simulations could be employed to model its interaction with the kinase's regulatory or catalytic domains. nih.gov

The research process would involve:

Homology Modeling: If the crystal structure of PKCζ is available, it can be used directly. If not, a high-quality model could be built based on related kinase structures.

Molecular Docking: Spheciosterol sulfate B would be computationally "docked" into the putative binding site of PKCζ to predict its most likely binding orientation.

Molecular Dynamics Simulations: The resulting complex would be subjected to MD simulations in an explicit solvent model (e.g., TIP3P water) to observe the stability of the interaction over time. nih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and conformational changes in both the ligand and the protein upon binding.

These computational studies can guide the rational design of more potent and selective derivatives for chemoenzymatic synthesis, creating a feedback loop that accelerates the drug discovery process.

Ecological Role and Chemical Defense Mechanisms in Marine Sponges

Sponges are sessile marine invertebrates that rely on a sophisticated arsenal (B13267) of chemical compounds for survival. biomolther.orgmdpi.com These secondary metabolites serve various ecological functions, including deterring predators, preventing microbial infections and surface fouling, and competing for space with other organisms like corals. mdpi.comau.dknih.gov Spheciosterol sulfate B is produced by the marine sponge Spheciospongia sp., and its potent biological activity strongly suggests it plays a role in the sponge's chemical defense system. nih.gov

The sulfated nature of the compound is characteristic of many bioactive sponge metabolites. nih.gov Future ecological research could investigate several hypotheses:

Antifeedant Activity: The compound may act as a feeding deterrent against generalist fish predators.

Antifouling Properties: Spheciosterol sulfate B could inhibit the settlement of larvae from barnacles, bryozoans, or other fouling organisms, thereby keeping the sponge's surface clean for efficient water pumping. nih.gov

Antimicrobial Defense: The compound might protect the sponge from pathogenic bacteria or fungi. Research has shown that some sponges can increase the production of their chemical defenses in response to microbial threats or physical wounding. plos.org It is plausible that the production of Spheciosterol sulfate B is an "induced" or "activated" defense, produced in higher concentrations when the sponge tissue is damaged. plos.orgrsc.org

Q & A

What spectroscopic and analytical techniques are essential for confirming the structure of Spheciosterol sulfate B?

Basic

The structural elucidation of Spheciosterol sulfate B relies on high-resolution electrospray ionization mass spectrometry (HRESIMS) to determine its molecular formula (e.g., C₃₂H₄₇Na₃O₁₆S₃ for analog compounds) and multidimensional NMR (1D/2D-NMR) to resolve its steroid core and side-chain configurations. Key NMR experiments include COSY, HSQC, HMBC, and NOESY to assign stereochemistry and sulfation patterns .

What methodologies are employed to isolate Spheciosterol sulfate B from marine sponges?

Basic

Isolation typically involves sequential chromatography (e.g., silica gel, Sephadex LH-20, and HPLC) guided by bioactivity assays. Extracts from Spheciospongia spp. are partitioned with organic solvents (e.g., MeOH/CH₂Cl₂), followed by repeated fractionation to isolate sulfated sterols. Purity is verified via HPLC with evaporative light scattering or mass spectrometry detection .

How is the purity and identity of Spheciosterol sulfate B validated in natural product research?

Basic

Purity is assessed using HPLC-UV/ELSD and corroborated by HRESIMS to confirm molecular ion peaks (e.g., [M−Na]⁻ at m/z 829.1834 for analogs). Identity is validated by comparing NMR data (chemical shifts, coupling constants) with structurally related compounds like topsentiasterol sulfates and chlorotopsentiasterols .

How can researchers resolve discrepancies in stereochemical assignments of Spheciosterol sulfate B analogs?

Advanced

Contradictions in stereochemistry are addressed by NOESY/ROESY experiments to identify spatial proximities between protons and density functional theory (DFT)-based computational modeling to predict NMR chemical shifts. Cross-validation with X-ray crystallography of derivatives (e.g., iodinated or chlorinated analogs) can further resolve ambiguities .

What experimental models are used to evaluate Spheciosterol sulfate B’s inhibition of PKCζ and downstream NF-κB signaling?

Advanced

In vitro kinase assays (e.g., recombinant PKCζ activity measured via fluorescence polarization) and cell-based luciferase reporter assays (e.g., HEK293 cells transfected with NF-κB-responsive promoters) are standard. Specificity is confirmed using PKC isoform-selective inhibitors and siRNA knockdown to rule off-target effects .

How should researchers address inconsistencies in biological activity data across studies?

Advanced

Discrepancies may arise from variations in compound stability (e.g., sulfation lability in aqueous buffers) or assay conditions (e.g., cell line specificity). Mitigation strategies include:

- Dose-response curves across multiple replicates.

- Stability studies (e.g., LC-MS monitoring of degradation).

- Standardized positive controls (e.g., known PKCζ inhibitors like aurothiomalate) .

What approaches are used to establish structure-activity relationships (SAR) for Spheciosterol sulfate B derivatives?

Advanced

SAR studies involve systematic sulfation pattern modifications (e.g., de-sulfation via enzymatic hydrolysis) and side-chain alterations (e.g., halogenation at C-24). Bioactivity is tested in parallel with molecular docking to PKCζ’s catalytic domain to correlate structural changes with binding affinity .

Key Notes for Methodological Rigor

- Data Reproducibility : Detailed experimental protocols (e.g., NMR acquisition parameters, chromatography gradients) must be included in supplementary materials .

- Ethical Reporting : Disclose all data contradictions and assay limitations to avoid overinterpretation .

- Cross-Disciplinary Validation : Combine biochemical assays with computational modeling to strengthen mechanistic claims .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.